3-(2-Phenoxyethoxy)aniline

Description

The exact mass of the compound 3-(2-Phenoxyethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Phenoxyethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Phenoxyethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

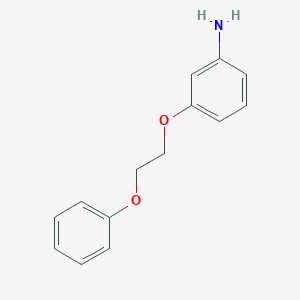

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHROMZTZVDFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400543 | |

| Record name | 3-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79808-16-5 | |

| Record name | 3-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-PHENOXYETHOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Phenoxyethoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Phenoxyethoxy)aniline is a unique bifunctional organic molecule that incorporates an aniline moiety, a key pharmacophore in numerous bioactive compounds, with a flexible phenoxyethoxy side chain. This structural combination offers a versatile scaffold for chemical modification, making it a molecule of significant interest in medicinal chemistry and materials science. The aniline core provides a reactive site for a variety of chemical transformations, including amide bond formation, diazotization, and N-alkylation, while the ether linkage and terminal phenyl group can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and potential for intermolecular interactions.

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of 3-(2-Phenoxyethoxy)aniline, designed to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 79808-16-5 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂ | [1][] |

| Molecular Weight | 229.27 g/mol | [1][] |

| Appearance | Predicted to be a solid at room temperature | [1] |

| Predicted XlogP | 3.1 | [3] |

| Predicted Hydrogen Bond Donors | 1 | [4] |

| Predicted Hydrogen Bond Acceptors | 3 | [3][4] |

| Predicted Rotatable Bond Count | 4 | [3][4] |

Note: The XlogP value suggests a moderate level of lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors (the amine group) and acceptors (the ether oxygens and the nitrogen atom) indicates the potential for forming hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets.

Proposed Synthesis Pathway

A robust and versatile synthesis of 3-(2-Phenoxyethoxy)aniline can be envisioned through a two-step process, leveraging two of the most fundamental reactions in organic chemistry: the Williamson ether synthesis and the reduction of a nitroaromatic compound. This pathway offers high potential for yield and purity and utilizes readily available starting materials.

Step 1: Williamson Ether Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene

The initial step involves the formation of the ether linkage via a Williamson ether synthesis.[5][6][7] This reaction proceeds through an SN2 mechanism where the phenoxide, generated in situ from 3-nitrophenol, acts as a nucleophile, attacking the primary alkyl halide, 2-phenoxyethyl bromide.[5][6]

Experimental Protocol:

-

To a stirred solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq) as the base.

-

Heat the mixture to reflux to ensure the formation of the potassium salt of 3-nitrophenol.

-

To the refluxing mixture, add a solution of 2-phenoxyethyl bromide (1.1 eq) in the same solvent dropwise over a period of 30 minutes.

-

Maintain the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-nitro-3-(2-phenoxyethoxy)benzene.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group of 3-nitrophenol without causing unwanted side reactions. A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Reactant Stoichiometry: A slight excess of the alkyl halide is used to ensure complete consumption of the more valuable 3-nitrophenol.

-

Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of 1-Nitro-3-(2-phenoxyethoxy)benzene to 3-(2-Phenoxyethoxy)aniline

The final step is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reagents.[8][9] A common and effective method is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.[8] Alternatively, catalytic hydrogenation offers a cleaner workup.[8][9]

Experimental Protocol (using SnCl₂·2H₂O):

-

Dissolve the purified 1-nitro-3-(2-phenoxyethoxy)benzene (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-Phenoxyethoxy)aniline.

-

Further purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines. It is effective and relatively inexpensive.

-

Acidic Medium: The reaction is typically carried out in a strong acidic medium (HCl) to facilitate the reduction process.

-

Workup: Neutralization is a critical step to deprotonate the anilinium salt formed during the reaction, allowing for the extraction of the free aniline into an organic solvent.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(2-Phenoxyethoxy)aniline are not widely published, its expected spectroscopic features can be predicted based on its structural components.[10]

¹H NMR Spectroscopy:

-

Aromatic Protons: The spectrum would show complex multiplets in the aromatic region (δ 6.5-7.5 ppm). The protons on the aniline ring would likely appear at slightly higher field (more shielded) compared to the protons on the terminal phenyl ring due to the electron-donating effect of the amino group.

-

Methylene Protons: Two distinct triplets would be expected for the two methylene groups of the ethoxy linker, likely in the range of δ 4.0-4.5 ppm. The triplet adjacent to the phenoxy group would be expected at a slightly higher chemical shift than the one adjacent to the aniline ring's ether oxygen.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) would be present. The carbon atoms attached to the oxygen and nitrogen atoms would be deshielded and appear at lower field.

-

Methylene Carbons: Two signals for the methylene carbons of the ethoxy bridge would be expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks for the symmetric and asymmetric N-H stretching of the primary amine would be expected in the region of 3300-3500 cm⁻¹.

-

C-O Stretching: Strong C-O stretching vibrations for the ether linkages would be observed around 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 229.

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of the phenoxy group, cleavage of the ether linkages, and fragmentation of the aniline ring. Predicted collision cross-section values for various adducts are available.[3]

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 3-(2-Phenoxyethoxy)aniline is primarily dictated by the aniline moiety.

-

Basicity: The aniline nitrogen has a lone pair of electrons, making it weakly basic. It can be protonated by strong acids to form the corresponding anilinium salt.

-

N-Acylation and N-Alkylation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, and with alkylating agents to form secondary or tertiary amines. This provides a straightforward handle for introducing diverse functional groups.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution on the aniline ring. This allows for the introduction of substituents such as halogens, nitro groups, or sulfonic acid groups at specific positions.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid. Diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups.

The structural features of 3-(2-Phenoxyethoxy)aniline make it an attractive building block in drug discovery for several reasons:

-

Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many approved kinase inhibitors. The amino group can serve as a crucial hydrogen bond donor or acceptor, facilitating binding to the ATP-binding pocket of kinases.

-

Modulation of Physicochemical Properties: The phenoxyethoxy side chain can be modified to fine-tune the molecule's solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.

-

Linker for PROTACs and Other Conjugates: The flexible ether linkage could serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) or for conjugating the molecule to other chemical entities, such as targeting ligands or imaging agents.

Safety and Handling

As with all aniline derivatives, 3-(2-Phenoxyethoxy)aniline should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They are also suspected of causing genetic defects and cancer.[5] In case of accidental exposure, it is crucial to seek immediate medical attention.[5] All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

3-(2-Phenoxyethoxy)aniline is a promising chemical scaffold with significant potential in medicinal chemistry and materials science. While detailed experimental data is currently limited, its synthesis can be reliably achieved through well-established chemical transformations. Its unique combination of a reactive aniline core and a modifiable phenoxyethoxy side chain provides a versatile platform for the design and synthesis of novel molecules with tailored properties. This guide serves as a foundational resource to encourage and facilitate further exploration and application of this intriguing compound.

References

-

University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(2-phenoxyethoxy)aniline. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]

-

University of Northern Iowa. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenoxyaniline. Retrieved from [Link]

- St. Amant, A. H., Frazier, C. P., Newmeyer, B., & Read de Alaniz, J. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry, 14(23), 5520–5524.

-

National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. In PubMed Central. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

- Maciag, A. E., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis.

Sources

- 1. 3-(2-phenoxyethoxy)aniline | 79808-16-5 [sigmaaldrich.com]

- 3. PubChemLite - 3-(2-phenoxyethoxy)aniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-(2-phenoxyethoxy)aniline (CAS Number: 79808-16-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: 3-(2-phenoxyethoxy)aniline[][2]

-

Molecular Formula: C₁₄H₁₅NO₂[][2]

-

Molecular Weight: 229.27 g/mol [][2]

-

Chemical Structure:

Caption: 2D structure of 3-(2-phenoxyethoxy)aniline.

Physicochemical Properties:

A summary of the predicted and known physicochemical properties of 3-(2-phenoxyethoxy)aniline is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 413.8 ± 25.0 °C (Predicted) | ChemicalBook |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| XlogP | 3.1 (Predicted) | [5] |

| Purity | Typically ≥95% (Commercial) |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of 3-(2-phenoxyethoxy)aniline is not widely published in peer-reviewed journals, its structure suggests a logical synthetic pathway involving two key steps: an ether synthesis followed by the reduction of a nitro group. This approach is a common and well-established method for the preparation of aromatic amines with ether linkages.

Proposed Synthetic Pathway:

A plausible and efficient route to synthesize 3-(2-phenoxyethoxy)aniline is through a two-step process:

-

Williamson Ether Synthesis: Reaction of 3-nitrophenol with 2-phenoxyethyl bromide to form 1-nitro-3-(2-phenoxyethoxy)benzene.

-

Reduction of the Nitro Group: Reduction of the nitro intermediate to the corresponding aniline.

Caption: Proposed two-step synthesis of 3-(2-phenoxyethoxy)aniline.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene

-

To a solution of 3-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-phenoxyethyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-nitro-3-(2-phenoxyethoxy)benzene.

Step 2: Synthesis of 3-(2-phenoxyethoxy)aniline

-

Dissolve the 1-nitro-3-(2-phenoxyethoxy)benzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Tin(II) chloride: Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents) and concentrated hydrochloric acid. Heat the mixture to reflux.

-

Catalytic Hydrogenation: Use a catalyst such as 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

For the tin reduction, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

-

For catalytic hydrogenation, filter off the catalyst.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-(2-phenoxyethoxy)aniline can be further purified by column chromatography or recrystallization.

Analytical Characterization

3.1. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as the aliphatic protons of the ethoxy bridge. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, confirming the presence of the two aromatic rings and the ethoxy linker.

Infrared (IR) Spectroscopy:

The IR spectrum of 3-(2-phenoxyethoxy)aniline is expected to exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1400-1600 |

| C-O Stretch (ether) | 1000-1300 |

| C-N Stretch (aromatic amine) | 1250-1360 |

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be expected at m/z 229. Characteristic fragmentation patterns would likely involve cleavage of the ether linkages and loss of fragments from the aniline ring.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, confirming its elemental composition.

3.2. Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 3-(2-phenoxyethoxy)aniline and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be the most suitable approach for the analysis of this compound.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (likely around 240 nm and 290 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like 3-(2-phenoxyethoxy)aniline. Derivatization may be necessary to improve its volatility and chromatographic performance.

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized gradient (e.g., start at 100°C, ramp to 300°C) |

| MS Detector | Electron Ionization (EI) with a scan range of m/z 50-500 |

Biological Activity and Applications in Drug Development

While there is no specific information in the public domain regarding the biological activity or drug development applications of 3-(2-phenoxyethoxy)aniline, its chemical structure as an aniline derivative with a phenoxy ether moiety suggests potential areas of interest for further research. Aniline and its derivatives are known to be important building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

The phenoxy aniline scaffold can be found in molecules with diverse therapeutic applications, including but not limited to:

-

Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor/acceptor in the hinge region of protein kinases.

-

Antimicrobial Agents: Aniline derivatives have been explored for their antibacterial and antifungal properties.

-

Anticancer Agents: The structural motif is present in some compounds investigated for their cytotoxic effects on cancer cell lines.

Further screening and biological evaluation of 3-(2-phenoxyethoxy)aniline would be necessary to elucidate its specific pharmacological profile.

Safety and Handling

Hazard Identification:

Based on available information, 3-(2-phenoxyethoxy)aniline is classified as very toxic to aquatic life [3]. As an aniline derivative, it should be handled with caution, assuming it may possess some of the toxicological properties of aniline itself.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale the compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicological Information (General for Anilines):

Aniline and its derivatives can be toxic and may cause:

-

Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.

-

Skin and Eye Irritation: Direct contact can cause irritation.

-

Systemic Effects: Absorption through the skin, inhalation, or ingestion can lead to systemic toxicity.

A comprehensive toxicological assessment of 3-(2-phenoxyethoxy)aniline has not been found in the public literature. Therefore, it is imperative to handle this compound with the utmost care, following standard laboratory safety procedures for handling potentially hazardous chemicals.

Conclusion

3-(2-phenoxyethoxy)aniline (CAS 79808-16-5) is a chemical compound with a well-defined structure. While specific experimental data on its synthesis, spectroscopy, and biological activity are limited, this guide provides a framework for its characterization based on established chemical principles and methodologies for analogous compounds. Its potential as a building block in medicinal chemistry warrants further investigation into its pharmacological properties. Researchers and drug development professionals should handle this compound with appropriate safety precautions, particularly considering its aquatic toxicity and the general hazards associated with aniline derivatives.

References

-

3-(2-PHENOXYETHOXY)ANILINE. (n.d.). Chemical label. Retrieved January 15, 2026, from [Link]

- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (2025, December). BenchChem.

-

Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.

-

3-(2-phenoxyethoxy)aniline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

- Safety Data Sheet. (2025, April 5). Angene Chemical.

- Safety Data Sheet. (2015, March 19). Fisher Scientific.

- HPLC SEPARATION GUIDE. (1996, March).

- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs.

- United States Patent. (n.d.).

-

3-Phenoxyaniline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- Method 8131: Aniline and Selected Derivatives by Gas Chrom

- Process for synthesizing aniline. (1982, October 13).

-

Steps for Analytical Method Development. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

- (1,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. (2013, September 12). WO 2013/134298 A1.

-

Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing. Retrieved January 15, 2026, from [Link]

-

(4-Aminophenoxy)benzene. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]

-

APPROACHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (n.d.). IJRPC. Retrieved January 15, 2026, from [Link]

-

Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from [Link]

- Development of an automated on-line solid-phase extraction-highperformance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. (2025, August 5).

- 2-Phenoxyaniline derivatives. (2000, December 19). US6162832A.

- Medicine intermediate 2-phenoxy aniline and preparation method thereof. (n.d.). CN102070471A.

- Direct synthesis of anilines and nitrosobenzenes from phenols. (2016, June 28). eScholarship.org.

- Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Deriv

- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses Procedure.

-

Aniline. (n.d.). EPA. Retrieved January 15, 2026, from [Link]

-

Aniline. (n.d.). Medical Management Guidelines. ATSDR - CDC. Retrieved January 15, 2026, from [Link]

- Isolation, characterisation and biological evaluation of a phenoxazine, a natural dyestuff isolated from leaves of Peristrophe bivalvis. (n.d.). PubMed.

-

Aniline. (n.d.). California Air Resources Board. Retrieved January 15, 2026, from [Link]

-

2-[2-(3-Ethylphenoxy)ethyl]aniline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-(2-Phenoxyethoxy)aniline: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(2-Phenoxyethoxy)aniline, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its potential applications as a scaffold in modern therapeutic design, particularly in the realm of kinase inhibition.

Section 1: Core Molecular Attributes and Physicochemical Profile

A precise understanding of a compound's molecular and physical properties is the bedrock of all subsequent research and development. It governs everything from reaction stoichiometry and analytical method development to formulation and preliminary safety assessments.

Molecular Identity

3-(2-Phenoxyethoxy)aniline is an aromatic amine featuring a phenoxyethoxy substituent at the meta position of the aniline ring. This structure combines the nucleophilic character of the aniline moiety with the flexibility and steric bulk of the ether linkage, making it an intriguing building block for creating diverse chemical libraries.

| Property | Value | Source |

| IUPAC Name | 3-(2-phenoxyethoxy)aniline | [1] |

| CAS Number | 79808-16-5 | [1] |

| Molecular Formula | C₁₄H₁₅NO₂ | [1] |

| Molecular Weight | 229.28 g/mol | [1] |

| Monoisotopic Mass | 229.11028 Da | [2] |

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure and available data for analogous compounds. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the ether oxygens and the amine nitrogen) suggests moderate solubility in polar organic solvents.

| Property | Value (Predicted/Known) | Rationale & Significance |

| Physical Form | Solid | Reported by commercial suppliers.[1] |

| XlogP | 3.1 (Predicted) | This value suggests good lipophilicity, indicating the molecule is likely to have reasonable membrane permeability, a crucial factor in drug design.[2] |

| Hydrogen Bond Donors | 1 | The primary amine group (-NH₂) can donate a hydrogen bond, influencing solubility and target binding.[2] |

| Hydrogen Bond Acceptors | 3 | The two ether oxygens and the nitrogen atom can accept hydrogen bonds, contributing to interactions with solvents and biological targets.[2] |

| Safety Profile | H400: Very toxic to aquatic life | This is a critical handling consideration, requiring appropriate containment and disposal procedures to prevent environmental release.[3] |

Section 2: Synthesis and Purification Strategies

The synthesis of 3-(2-Phenoxyethoxy)aniline can be approached through several established and reliable organic chemistry transformations. The choice of route often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and logical approach involves a two-part strategy: formation of the diaryl ether linkage followed by introduction of the amine functionality.

A plausible and efficient synthetic route begins with 3-aminophenol and involves the reduction of a nitro intermediate. This method is advantageous as it utilizes readily available starting materials and employs high-yielding, well-documented reactions.

Caption: Proposed two-stage synthesis workflow for 3-(2-Phenoxyethoxy)aniline.

Detailed Experimental Protocol: Synthesis

Expertise & Causality: This protocol is designed for robustness. It begins with a Williamson ether synthesis, a classic and high-yielding method for forming ether bonds. We use sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the alcohol, which drives the reaction to completion. The subsequent reduction of the nitro group is accomplished using iron powder and ammonium chloride, a method known for its effectiveness and tolerance of other functional groups, making it preferable to catalytic hydrogenation which could be less selective.[4]

Step-by-Step Methodology:

-

Step 1: Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene (Intermediate)

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

-

Add 2-Phenoxyethanol (1.0 eq) to the solvent.

-

Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Adding the strong base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add 1-Bromo-3-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Step 2: Synthesis of 3-(2-Phenoxyethoxy)aniline (Final Product)

-

To a round-bottom flask, add the crude 1-Nitro-3-(2-phenoxyethoxy)benzene from the previous step, followed by ethanol and water.

-

Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Causality: This combination creates a mild reducing environment capable of selectively reducing the nitro group to a primary amine.[4]

-

Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Step 3: Purification

-

Purify the crude 3-(2-Phenoxyethoxy)aniline using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired product from any non-polar impurities and residual starting materials.

-

Section 3: Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 3-(2-Phenoxyethoxy)aniline, a suite of analytical techniques must be employed. Each technique provides a piece of the puzzle, leading to a self-validating system of characterization.

Caption: A typical analytical workflow for compound validation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is chosen due to the compound's moderate lipophilicity. The gradient elution ensures that compounds with a range of polarities will elute efficiently, providing a clean separation of the main product from potential impurities.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid. Causality: The acid improves peak shape for the basic aniline moiety.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to 254 nm.

-

-

Gradient Program:

-

Start at 10% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Analysis: Inject 5-10 µL of the sample. Purity is determined by integrating the area of the product peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides definitive confirmation of the molecular weight, a fundamental property. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar molecules like anilines, minimizing fragmentation and clearly showing the molecular ion.

Step-by-Step Protocol:

-

Instrumentation: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source (LC-MS).

-

Ionization Mode: Operate in positive ion mode. The basic aniline nitrogen is readily protonated.

-

Data Acquisition: Scan a mass range from m/z 100 to 500.

-

Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

-

Calculated Exact Mass: 229.11

-

Expected [M+H]⁺: 230.12[2]

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While specific spectra for this compound are not publicly available, the expected shifts can be predicted based on the structure. The aromatic protons would appear between 6.5-7.5 ppm, the protons on the ethoxy bridge would be in the 4.0-4.5 ppm range, and the amine protons would present as a broad singlet.

Section 4: Applications in Drug Discovery - A Kinase Inhibitor Scaffold

The aniline scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[5][6] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Many FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core, where the aniline moiety forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[7]

3-(2-Phenoxyethoxy)aniline serves as a valuable building block to explore new chemical space in this area. The phenoxyethoxy side chain can project into solvent-exposed regions of the kinase or probe deeper pockets, potentially increasing potency or altering the selectivity profile of the inhibitor.

Caption: Competitive inhibition of a kinase by an aniline-based drug.

Trustworthiness: The value of 3-(2-Phenoxyethoxy)aniline lies in its potential for derivatization. Using well-established coupling reactions, such as the Buchwald-Hartwig amination, medicinal chemists can attach this molecule to various heterocyclic cores (e.g., quinazolines, pyrimidines) to rapidly generate a library of novel potential kinase inhibitors.[8][9] The phenoxyethoxy tail can then be modified to optimize pharmacokinetic properties (ADME) and target engagement, providing a logical and efficient pathway for lead optimization in a drug discovery campaign.[10]

References

-

PubChem. 3-(2-Phenylethoxy)aniline. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-Alkenyl-Tethered Anilines. PMC, National Institutes of Health. [Link]

-

Huang, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

-

Efficient synthesis of anilines. ResearchGate. [Link]

-

4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. National Center for Biotechnology Information. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubChem. 3-[4-(2-Ethylphenoxy)phenoxy]aniline. National Center for Biotechnology Information. [Link]

-

Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

PubChemLite. 3-(2-phenoxyethoxy)aniline (C14H15NO2). [Link]

-

PubChem. 3-Phenoxyaniline. National Center for Biotechnology Information. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

-

PubChem. 2-[2-(3-Ethylphenoxy)ethyl]aniline. National Center for Biotechnology Information. [Link]

-

PubChem. Aniline. National Center for Biotechnology Information. [Link]

-

YouTube. synthesis of anilines. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

YouTube. 13.2 Synthesis of Ethers. [Link]

-

SpectraBase. Aniline. [Link]

-

ResearchGate. NMR Spectra of Anilines. [Link]

-

Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

Sources

- 1. 3-(2-PHENOXYETHOXY)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 3-(2-phenoxyethoxy)aniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. chemical-label.com [chemical-label.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-(2-Phenoxyethoxy)aniline

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-phenoxyethoxy)aniline (CAS No: 79808-16-5), a molecule of interest in drug development and chemical synthesis.[][2] Given the limited availability of published experimental spectra for this specific compound, this document serves as an expert-driven guide to its structural verification using fundamental spectroscopic techniques.[2] The insights and predicted data herein are grounded in established principles of spectroscopy and comparative analysis with structurally related molecules.

This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for confirming the identity and purity of 3-(2-phenoxyethoxy)aniline. We will delve into the theoretical underpinnings and practical interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Rationale

The structural integrity of a molecule is the cornerstone of its function. Spectroscopic analysis provides an empirical foundation for confirming that the synthesized molecule corresponds to its intended structure. For 3-(2-phenoxyethoxy)aniline, a multi-faceted approach is essential to unambiguously characterize its distinct functional groups and their connectivity.

The molecule consists of a central aniline ring substituted at the 3-position with a phenoxyethoxy group. This structure presents several key features for spectroscopic analysis: two distinct aromatic rings with different substitution patterns, a primary amine group, and ether linkages. Each of these components will give rise to characteristic signals in the various spectra, allowing for a detailed structural elucidation.

Caption: Molecular structure of 3-(2-Phenoxyethoxy)aniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. For 3-(2-phenoxyethoxy)aniline, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the protons of the ethoxy bridge, and the amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-phenoxyethoxy)aniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the amine protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts (in ppm relative to TMS) are based on the analysis of similar structures, such as 3-phenoxyaniline and other substituted anilines.[3][4]

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | ~7.28 | d | 2H | Protons ortho to the oxygen on the phenoxy ring |

| H-4' | ~6.93 | t | 1H | Proton para to the oxygen on the phenoxy ring |

| H-3', H-5' | ~6.98 | t | 2H | Protons meta to the oxygen on the phenoxy ring |

| H-5 | ~7.05 | t | 1H | Proton on the aniline ring |

| H-2 | ~6.30 | t | 1H | Proton on the aniline ring |

| H-4, H-6 | ~6.25 | m | 2H | Protons on the aniline ring |

| -O-CH₂- | ~4.25 | t | 2H | Ethoxy protons adjacent to the aniline ring oxygen |

| -O-CH₂- | ~4.15 | t | 2H | Ethoxy protons adjacent to the phenoxy ring oxygen |

| -NH₂ | ~3.70 | br s | 2H | Amine protons |

The electron-donating nature of the amino group is expected to shift the protons on the aniline ring (H-2, H-4, H-6) to a higher field (lower ppm) compared to the protons on the phenoxy ring. The two sets of methylene protons in the ethoxy bridge are diastereotopic and are expected to appear as two distinct triplets. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3-(2-phenoxyethoxy)aniline will produce a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR due to its lower natural abundance.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on additive models and comparison with related aniline and ether compounds.[5]

| Carbon | Predicted δ (ppm) | Assignment |

| C-1' | ~158.5 | Phenoxy ring, carbon attached to oxygen |

| C-3 | ~159.0 | Aniline ring, carbon attached to oxygen |

| C-1 | ~147.5 | Aniline ring, carbon attached to nitrogen |

| C-3', C-5' | ~129.5 | Phenoxy ring |

| C-5 | ~130.0 | Aniline ring |

| C-4' | ~121.0 | Phenoxy ring |

| C-2', C-6' | ~114.5 | Phenoxy ring |

| C-6 | ~108.0 | Aniline ring |

| C-2 | ~106.0 | Aniline ring |

| C-4 | ~101.5 | Aniline ring |

| -O-CH₂- | ~67.0 | Ethoxy carbon adjacent to the aniline ring oxygen |

| -O-CH₂- | ~66.5 | Ethoxy carbon adjacent to the phenoxy ring oxygen |

The carbons attached to the electronegative oxygen and nitrogen atoms (C-1', C-3, C-1) are expected to be the most downfield. The electron-donating effect of the amino group will shield the ortho and para carbons of the aniline ring (C-2, C-6, and C-4), shifting them upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

-

Data Processing: The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The predicted absorption bands are based on characteristic frequencies for primary aromatic amines and aryl ethers.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3450-3350 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1500-1400 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Aryl C-O stretching (asymmetric) |

| 1100-1000 | Strong | Aliphatic C-O stretching |

The presence of two distinct bands in the 3450-3350 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group. The strong absorption around 1250-1200 cm⁻¹ is characteristic of the aryl-oxygen bond in the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules. For 3-(2-phenoxyethoxy)aniline, ESI would be a good choice.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data and Interpretation

The molecular formula of 3-(2-phenoxyethoxy)aniline is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol .[]

-

Molecular Ion (M⁺): In an EI spectrum, the molecular ion peak is expected at m/z = 229. Under ESI conditions, the protonated molecule [M+H]⁺ would be observed at m/z = 230.[8]

-

Key Fragmentation Patterns: The molecule is expected to fragment at the ether linkages.

Caption: Predicted key fragmentation pathways for 3-(2-Phenoxyethoxy)aniline in EI-MS.

The major fragments would likely arise from the cleavage of the C-O bonds of the ethoxy bridge. For instance, cleavage could yield a phenoxy radical and a cation at m/z = 136, or a phenyl radical and a cation at m/z = 136. Another plausible fragmentation is the formation of the phenoxy cation at m/z = 93.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3-(2-phenoxyethoxy)aniline. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this compound. The predicted data, based on sound chemical principles and comparisons with related molecules, serves as a reliable benchmark for experimental results. This multi-technique approach ensures the high level of scientific integrity required in research and drug development.

References

-

PubChem. 3-Phenoxyaniline. National Center for Biotechnology Information. [Link]

- Supplementary Information for various chemical syntheses containing NMR d

-

PubChemLite. 3-(2-phenoxyethoxy)aniline (C14H15NO2). [Link]

-

MassBank. Aniline spectrum. [Link]

-

Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - Supplementary Information. [Link]

-

ResearchGate. Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]

-

ResearchGate. The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

ResearchGate. IR transmission spectrum of aniline. [Link]

Sources

- 2. 3-(2-PHENOXYETHOXY)ANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-PHENOXYANILINE(3586-12-7) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3-(2-phenoxyethoxy)aniline (C14H15NO2) [pubchemlite.lcsb.uni.lu]

starting materials for 3-(2-Phenoxyethoxy)aniline synthesis

An In-depth Technical Guide to the Synthesis of 3-(2-Phenoxyethoxy)aniline: Core Starting Materials and Strategic Execution

Executive Summary

This technical guide provides a comprehensive analysis of the synthetic pathways leading to 3-(2-Phenoxyethoxy)aniline, a valuable bifunctional molecule for research and development in pharmaceuticals and materials science. The document is structured to provide researchers and drug development professionals with a deep understanding of the strategic choices involved in selecting starting materials and reaction conditions. We will dissect the molecule's structure through retrosynthetic analysis to reveal the most logical and efficient synthetic routes. The primary focus will be on the Williamson ether synthesis, a robust and widely applicable method, with a comparative discussion of the Ullmann condensation. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to ensure reproducible and scalable outcomes.

Introduction: The 3-(2-Phenoxyethoxy)aniline Moiety

3-(2-Phenoxyethoxy)aniline is a substituted aniline derivative featuring a flexible phenoxyethoxy chain connected via an ether linkage at the meta-position relative to the primary amine. Its structure combines a nucleophilic amino group, suitable for amide bond formation or further functionalization, with a lipophilic phenoxyethoxy tail. This unique combination makes it an attractive building block for creating molecules with specific solubility, binding, and pharmacokinetic properties. The synthesis of this molecule, while seemingly straightforward, requires careful consideration of starting materials to avoid common pitfalls such as side reactions and low yields.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of 3-(2-Phenoxyethoxy)aniline reveals two primary strategic disconnections for constructing the core structure. The most logical and industrially favored disconnections target the ether C-O bond.

-

C(aryl)-O Bond Disconnection (Strategy I & II): This is the most common approach, involving the formation of the aryl ether bond. This can be achieved via two main named reactions:

-

Williamson Ether Synthesis: A nucleophilic substitution (SN2) reaction between a phenoxide and an alkyl halide.

-

Ullmann Condensation: A copper-catalyzed coupling between an aryl halide and an alcohol.

-

-

N-C(aryl) Bond Disconnection (Strategy III): This involves forming the amine group on a pre-formed phenoxyethoxy-substituted benzene ring, for example, via a Buchwald-Hartwig amination. This is generally a less direct route for this specific target.

This guide will focus on the most practical and efficient approach, which involves forming the ether linkage and then ensuring the amine is either present or formed in a subsequent step.

Caption: Retrosynthetic analysis of 3-(2-Phenoxyethoxy)aniline.

Synthetic Strategy I: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is the most reliable and widely used method for preparing ethers of this type. It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide through an SN2 mechanism.[1] For the synthesis of 3-(2-Phenoxyethoxy)aniline, this strategy can be executed in two primary ways, distinguished by the choice of the phenolic starting material.

Preferred Pathway: A Two-Step Synthesis from 3-Nitrophenol

This is the most robust and highly recommended pathway. It circumvents the reactivity issues associated with the free amine of 3-aminophenol. The strategy involves first synthesizing the ether linkage and then reducing the nitro group to the desired aniline.

Step 1: Williamson Ether Synthesis of 1-(2-Phenoxyethoxy)-3-nitrobenzene

The first step is the SN2 reaction between the phenoxide of 3-nitrophenol and a suitable 2-phenoxyethyl electrophile.

-

Causality of Reagent Selection:

-

3-Nitrophenol: The electron-withdrawing nitro group increases the acidity of the phenolic proton (pKa ≈ 8.4), allowing for the use of mild bases to form the nucleophilic phenoxide.

-

Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol but not so strong as to cause side reactions. Sodium hydride (NaH) can also be used but requires stricter anhydrous conditions.[2]

-

Electrophile: 2-Phenoxyethyl bromide is a common and effective electrophile. 2-Phenoxyethyl chloride is less expensive but also less reactive. A tosylate leaving group could also be employed for enhanced reactivity.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is essential. These solvents solvate the cation (K⁺) while leaving the phenoxide anion highly reactive, thus accelerating the SN2 reaction.[3]

-

Step 2: Reduction of 1-(2-Phenoxyethoxy)-3-nitrobenzene

The second step is the reduction of the aromatic nitro group to a primary amine. This is a fundamental transformation in organic synthesis.[4]

-

Causality of Reagent Selection:

-

Iron in Acetic Acid (or Fe/HCl): This is a classic, cost-effective, and highly efficient method for nitro group reduction, known as the Béchamp reduction.[4] It is particularly well-suited for scale-up. The reaction proceeds via a series of single-electron transfers from the iron metal.

-

Tin(II) Chloride (SnCl₂/HCl): Another reliable method, though the tin salts produced in the workup can be more difficult to remove.

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a very clean method that produces water as the only byproduct.[4] However, it requires specialized high-pressure equipment.

-

Detailed Experimental Protocol (from 3-Nitrophenol)

Step 1: Synthesis of 1-(2-Phenoxyethoxy)-3-nitrobenzene

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 5-10 mL per gram of nitrophenol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-phenoxyethyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-nitrophenol spot has been consumed.

-

Cool the reaction to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of DMF).

-

The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from ethanol or column chromatography.

Step 2: Synthesis of 3-(2-Phenoxyethoxy)aniline

-

In a round-bottom flask, suspend 1-(2-phenoxyethoxy)-3-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 8:1 v/v).

-

Add iron powder (3.0-4.0 eq) to the suspension.

-

Add glacial acetic acid (1.2 eq) or concentrated HCl (catalytic amount, then heat). The addition may be exothermic.[4]

-

Heat the mixture to reflux (80-90 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with a saturated solution of sodium bicarbonate or NaOH to pH > 8.

-

Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(2-Phenoxyethoxy)aniline.

Data Summary Table

| Step | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 3-Nitrophenol, 2-Phenoxyethyl bromide | K₂CO₃ | DMF | 85-95 |

| 2 | 1-(2-Phenoxyethoxy)-3-nitrobenzene | Fe powder, Acetic Acid | EtOH/H₂O | 90-98 |

Alternative Pathway: Direct Alkylation of 3-Aminophenol

While seemingly more direct, reacting 3-aminophenol with 2-phenoxyethyl bromide is problematic. The amino group is also a nucleophile and can compete with the phenoxide, leading to N-alkylation and O,N-dialkylation side products. This route is generally avoided unless the amino group is protected first (e.g., as an acetamide), which adds extra steps to the synthesis, negating its initial simplicity.

Synthetic Strategy II: The Ullmann Condensation Approach

The Ullmann condensation is a copper-promoted reaction that forms aryl ethers from an aryl halide and an alcohol.[5] This method serves as an alternative to the Williamson synthesis, particularly when SN2 reactions are not feasible.

-

Principle: The reaction typically involves an aryl halide (I > Br > Cl), an alcohol, a copper catalyst (e.g., CuI, CuO), a ligand (e.g., phenanthroline), and a base at high temperatures.[5][6]

-

Application: For this target, one would react 1-bromo-3-nitrobenzene with 2-phenoxyethanol. The subsequent nitro reduction step would be identical to that described in Strategy I.

-

Comparison: The Ullmann condensation generally requires harsher conditions (higher temperatures, >100 °C) than the Williamson ether synthesis.[5] While modern catalyst systems have improved the scope and mildness of this reaction, for this specific target, the Williamson approach remains superior in terms of simplicity, cost, and reaction conditions.

Mechanistic Insights

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis.

Caption: Mechanism of the Williamson ether synthesis step.

Caption: Simplified pathway for the reduction of a nitro group.

Summary and Recommendations

For the synthesis of 3-(2-Phenoxyethoxy)aniline, the selection of starting materials is intrinsically linked to the overall synthetic strategy.

-

Recommended Route: The two-step synthesis commencing with 3-nitrophenol and 2-phenoxyethyl bromide via a Williamson ether synthesis, followed by reduction of the nitro group, is the most efficient, high-yielding, and scalable method.

-

Key Starting Materials:

-

3-Nitrophenol: The ideal phenolic precursor.

-

2-Phenoxyethyl bromide: The preferred alkylating agent.

-

Iron Powder: A cost-effective and robust reducing agent for the final step.

-

This pathway avoids the complications of competing N-alkylation and utilizes well-understood, reliable, and scalable chemical transformations. It represents a self-validating system where each step is high-yielding and the intermediates are easily characterizable, aligning with the principles of robust process development for both academic research and industrial applications.

References

- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 33(4), 234-242. (While not the primary route, this reference provides context for C-N bond formation). [Source not directly used but relevant for background]

-

Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

University of Toronto. (n.d.). Experiment 06: Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Royal Society of Chemistry. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. [Link]

-

Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

YouTube. (2023). Buchwald-Hartwig amination. [Link] (Note: A generic YouTube link is provided as the original may be transient. The concept is widely available.)

-

askIITians. (n.d.). How will you convert the following? 1. Nitrobenzene into aniline. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

St. Amant, A. H., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Chemical Science, 7(4), 2487-2491. [Link]

-

ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

-

YouTube. (2021). Reduction of Nitrobenzene to Phenylamine (Aniline). [Link]

-

ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Discovery of Novel Aniline Derivatives

Abstract

Aniline and its derivatives represent a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Their inherent versatility allows for a vast array of structural modifications, making them indispensable precursors and pharmacophores in a multitude of therapeutic agents.[1][4][5] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel aniline derivatives. It moves beyond a mere recitation of protocols to offer insights into the causality behind experimental choices, grounded in established scientific principles. We will explore modern synthetic methodologies, from venerable reactions to cutting-edge C-H functionalization. Detailed workflows for compound characterization and high-throughput screening are presented, culminating in a forward-looking perspective on the integration of artificial intelligence in this dynamic field.

The Enduring Significance of the Aniline Scaffold in Drug Discovery

The history of aniline in pharmaceuticals is rich and impactful, dating back to the late 19th century with the introduction of acetanilide, one of the first synthetic analgesics.[1] This discovery paved the way for the development of one of the most recognized aniline-derived drugs: acetaminophen (paracetamol).[1] The synthesis, involving the acetylation of aniline, showcases how a simple organic building block can be transformed into a globally essential medicine.[1]

Today, the aniline motif is a ubiquitous feature in a wide range of pharmaceuticals, treating conditions from cancer and cardiovascular disorders to infectious diseases.[4][6][7] Its prevalence in top-selling oncology agents like imatinib and cardiovascular drugs like rivaroxaban underscores its continued importance.[6][7] The aniline ring's electronic properties and its amino group's capacity for hydrogen bonding and further functionalization make it an ideal scaffold for designing molecules that can interact with specific biological targets.[5][8]

Modern Synthetic Strategies for Aniline Derivative Elaboration

The synthesis of novel aniline derivatives has evolved significantly, moving from classical methods to highly sophisticated, selective, and efficient catalytic reactions.

Foundational Method: Reduction of Nitroaromatics

One of the most traditional and reliable methods for preparing anilines is the reduction of the corresponding nitroarene.[7][9] This approach is valued for its simplicity and the wide availability of nitroaromatic starting materials.

-

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum (Pt).[7][9] It is highly effective but can be non-selective, potentially reducing other functional groups like alkenes or removing halides.[9]

-

Metal-Acid Reductions: Milder conditions can be achieved using metals like iron (Fe) in acetic acid or stannous chloride (SnCl₂) in ethanol.[9] These methods offer greater functional group tolerance and are workhorses in many synthetic labs.[9]

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[10][11] It enables the formation of carbon-nitrogen (C-N) bonds between aryl halides (or pseudohalides) and a vast range of primary or secondary amines.[10][11][12] Its broad substrate scope, tolerance for numerous functional groups, and milder reaction conditions have made it a cornerstone of modern organic synthesis, widely used in the pharmaceutical industry.[10][11]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol outlines a typical setup for the coupling of an aryl chloride with an aniline.

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-2 mol%).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

-

Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

C-H Functionalization: The Next Frontier

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing anilines.[6][14] This approach avoids the need for pre-functionalized starting materials, allowing for the late-stage modification of complex molecules.[6] Transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) can selectively activate C-H bonds at the ortho, meta, or para positions of the aniline ring, guided by directing groups or inherent substrate electronics.[6][14][15]

-

Ortho-Selective C-H Functionalization: Often achieved using a directing group on the aniline nitrogen that coordinates to the metal catalyst, bringing it into proximity with the ortho C-H bonds.[16]

-